molecular formula C14H8BrFN2OS B2837710 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 937601-60-0

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B2837710
CAS No.: 937601-60-0
M. Wt: 351.19
InChI Key: ZWFYWNMKBMRWOT-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that features a quinazolinone core substituted with a bromo and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzamide and 2-bromo-4-fluorobenzoyl chloride.

    Formation of Intermediate: The reaction between 2-aminobenzamide and 2-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a sulfur source like Lawesson’s reagent or phosphorus pentasulfide to form the thioxoquinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thioxo group can be oxidized to a sulfone or reduced to a thiol.

    Condensation Reactions: The compound can undergo condensation reactions with various aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include methoxy, ethoxy, or other substituted phenyl derivatives.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: Explored as a lead compound in the development of new drugs due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases or proteases, which are involved in signaling pathways related to inflammation and cancer.

    Pathways Involved: The compound can modulate pathways like the NF-κB pathway, which plays a crucial role in inflammatory responses, or the PI3K/Akt pathway, which is important in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the bromo and fluoro substituents, making it less versatile in chemical reactions.

    3-(2-Chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Similar structure but with a chlorine substituent instead of bromine, which may alter its reactivity and biological activity.

Uniqueness

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both bromo and fluoro substituents, which enhance its reactivity and potential biological activity. These substituents can influence the compound’s electronic properties, making it a valuable scaffold for further chemical modifications and drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-bromo-4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-10-7-8(16)5-6-12(10)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFYWNMKBMRWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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